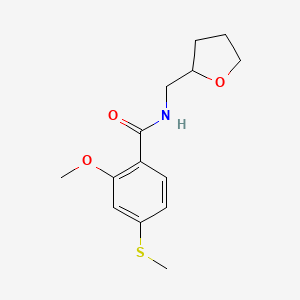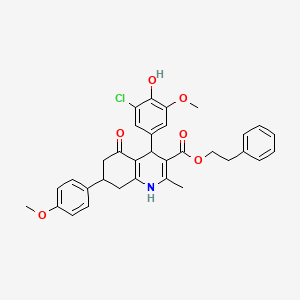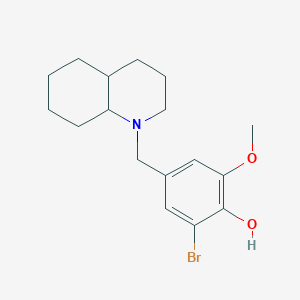
2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of MTFB is not fully understood. However, it has been proposed that MTFB exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. MTFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTFB has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTFB has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MTFB has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, MTFB has been reported to protect neurons from oxidative stress and reduce the severity of motor deficits in animal models of Parkinson's disease.
実験室実験の利点と制限
MTFB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various animal models. However, there are also some limitations to using MTFB in lab experiments. MTFB has low solubility in water, which can make it difficult to administer to animals. Additionally, the exact mechanism of action of MTFB is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for MTFB research. One area of interest is the development of more efficient synthesis methods for MTFB. Another area of interest is the investigation of the potential therapeutic applications of MTFB in human diseases. Additionally, further research is needed to fully understand the mechanism of action of MTFB and to identify potential side effects and limitations of its use in humans.
In conclusion, MTFB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. While there are some limitations to using MTFB in lab experiments, further research is needed to fully understand its potential therapeutic applications and limitations.
合成法
MTFB can be synthesized using various methods. One of the most commonly used methods involves the condensation reaction between 2-methoxy-4-nitrobenzoic acid and tetrahydro-2-furanmethanamine, followed by reduction with sodium borohydride and treatment with methylthiol chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
MTFB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. MTFB has also been investigated for its potential as a neuroprotective agent and for the treatment of Parkinson's disease.
特性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPZBFYFBKGCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)


![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4928144.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)